6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione
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Overview
Description
6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a benzodioxole moiety with a pyrido-triazolo-pyrimidine core, making it a subject of study for its biological activities and potential therapeutic uses.
Preparation Methods
The synthesis of 6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Construction of the Pyrido-Triazolo-Pyrimidine Core: This involves the cyclization of appropriate precursors under specific conditions, often using catalysts such as palladium or copper.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrido-triazolo-pyrimidine core using cross-coupling reactions, typically catalyzed by palladium or copper complexes
Chemical Reactions Analysis
6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring, using reagents like sodium hydride or potassium tert-butoxide
Scientific Research Applications
6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione has several applications in scientific research:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties, showing activity against various cancer cell lines.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and bind to specific receptors, leading to the modulation of cellular pathways. This compound can induce cell cycle arrest and apoptosis in cancer cells by targeting microtubules and disrupting their function .
Comparison with Similar Compounds
6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have shown anticancer activity.
Benzodioxole derivatives as COX inhibitors: These compounds are used as non-steroidal anti-inflammatory drugs and have different biological targets compared to the pyrido-triazolo-pyrimidine compound.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are studied for their anticancer properties.
Properties
Molecular Formula |
C15H11N5O4 |
---|---|
Molecular Weight |
325.28 g/mol |
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5-triene-8,12-dione |
InChI |
InChI=1S/C15H11N5O4/c21-11-4-8(7-1-2-9-10(3-7)24-6-23-9)12-13(18-11)20-15(16-5-17-20)19-14(12)22/h1-3,5,8H,4,6H2,(H,18,21)(H,16,17,19,22) |
InChI Key |
OXVZGSRAVFAZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N3C(=NC=N3)NC2=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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